molecular formula C12H8F3NO B7989276 2-[3-(Trifluoromethoxy)phenyl]pyridine

2-[3-(Trifluoromethoxy)phenyl]pyridine

Cat. No.: B7989276
M. Wt: 239.19 g/mol
InChI Key: CJPZKQDWDZXTNB-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethoxy)phenyl]pyridine is a fluorinated aromatic compound featuring a pyridine ring directly linked to a phenyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the meta position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this scaffold relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-10-5-3-4-9(8-10)11-6-1-2-7-16-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPZKQDWDZXTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Table 1: Comparison of Trifluoromethoxy Substituted Pyridines

Compound NameStructure TypeKey Properties
2-[3-(Trifluoromethoxy)phenyl]pyridinePyridine with trifluoromethoxyEnhanced metabolic stability, bioavailability
2-[4-(Trifluoromethoxy)phenyl]pyridinePyridine with trifluoromethoxyUsed as a building block in complex synthesis
2-[4-(Trifluoromethyl)phenyl]pyridinePyridine with trifluoromethylDifferent reactivity profiles

Pharmaceutical Development

In pharmaceutical research, this compound is explored as a potential pharmacophore in drug design. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates, making them more effective therapeutic agents. Studies have indicated that compounds with similar structures exhibit improved efficacy against various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

Research on pyridine derivatives has shown promising results in targeting cancer cells. For instance, derivatives containing the pyridine scaffold have been tested for their cytotoxic effects against human cancer cell lines. In one study, compounds demonstrated significant inhibition of cell proliferation in prostate and lung cancer models .

Agrochemical Applications

The unique properties of this compound also make it suitable for use in agrochemicals. Its incorporation into formulations can enhance the effectiveness of pesticides and herbicides due to improved binding affinities to biological targets in pests .

Table 2: Agrochemical Efficacy

Compound NameApplication TypeEfficacy
This compoundPesticide formulationEnhanced binding to pest enzymes
FluazinamFungicideHigher fungicidal activity than alternatives

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialized materials. Its incorporation into polymers and coatings can significantly enhance their performance characteristics, such as durability and resistance to environmental factors .

Mechanism of Action

The mechanism by which 2-[3-(Trifluoromethoxy)phenyl]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Notes

Structural Nuances: The absence of heterocycles (e.g., thiazole, thieno) in this compound simplifies synthesis but may limit target specificity in drug design compared to more complex analogues .

Synthetic Challenges : Silylated derivatives require anhydrous conditions, increasing production costs .

Data Gaps : Detailed pharmacokinetic data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence but may be inferred from structurally related molecules .

Biological Activity

2-[3-(Trifluoromethoxy)phenyl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethoxy groups in organic compounds is known to enhance their pharmacological properties, including increased lipophilicity and bioactivity. This article explores the biological activities associated with this compound, supported by relevant research findings and data.

Structural Characteristics

The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethoxy group on the phenyl moiety. This unique arrangement contributes to its interaction with biological targets, influencing its activity profile.

Antimicrobial Activity

Research indicates that compounds containing pyridine and trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group enhances the efficacy of these compounds by improving their interaction with microbial targets .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. For example, a study reported that derivatives with similar structures demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity. The mechanism of action often involves the modulation of key signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of certain kinases involved in cancer progression. The structural characteristics, particularly the trifluoromethoxy group, play a crucial role in enhancing binding affinity and selectivity towards these enzymes .

Study on Antimicrobial Activity

In a comparative study, several pyridine derivatives were tested for their antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Target Organism
This compound50E. coli
Compound A40S. aureus
Compound B60K. pneumoniae

Study on Anticancer Activity

A recent pharmacological study assessed the anticancer effects of several derivatives, including this compound, against various cancer cell lines (e.g., HCT116, A549). The findings revealed that this compound significantly inhibited cell growth at concentrations lower than those required for traditional chemotherapeutics.

Cell LineIC50 (µM)Reference
HCT11617.8
A54912.4
PC315.6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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